![molecular formula C50H74Br2N2 B1512750 3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole CAS No. 1095570-49-2](/img/structure/B1512750.png)

3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

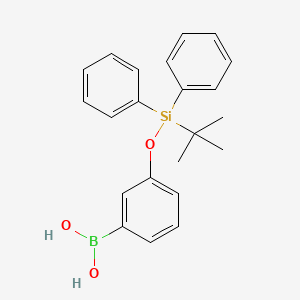

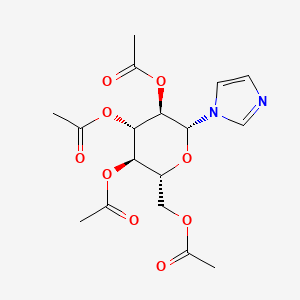

The molecule “3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole” contains a total of 128 atoms. There are 74 Hydrogen atoms, 50 Carbon atoms, 2 Nitrogen atoms, and 2 Bromine atoms .

Molecular Structure Analysis

This molecule contains a total of 132 bonds; 58 non-H bonds, 24 multiple bonds, 28 rotatable bonds, 24 aromatic bonds, 2 five-membered rings, and 3 six-membered rings .Mecanismo De Acción

Target of Action

The primary targets of 3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole are organic semiconductors . These targets play a crucial role in the field of organic electronics .

Mode of Action

This compound interacts with its targets through π–π stacking . This interaction is facilitated by the compound’s π electron-rich and extended structure . The compound is highly active in electrophilic substitution reactions, where hydrogen atoms in specific positions can be easily replaced by many functional groups .

Biochemical Pathways

The compound affects the biochemical pathways related to the performance of organic semiconductor materials . The changes in these pathways result in alterations in the structure and packing of molecules in the crystal, which is indispensable in the design of high-performance organic semiconductor materials .

Pharmacokinetics

Its structural similarity to other indolocarbazole derivatives suggests that it may have similar adme properties .

Result of Action

The action of this compound results in changes in the structure and packing of molecules in the crystal of organic semiconductors . These changes can enhance the performance of organic semiconductor materials .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound possesses a relatively wide bandgap and a low highest occupied molecular orbital (HOMO), which endow it with much higher oxidative stability in air than pentacene . This enables low-cost fabrication under ambient conditions .

Propiedades

IUPAC Name |

3,9-dibromo-5,11-bis(2-hexyldecyl)indolo[3,2-b]carbazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H74Br2N2/c1-5-9-13-17-19-23-27-39(25-21-15-11-7-3)37-53-47-33-41(51)29-31-43(47)45-36-50-46(35-49(45)53)44-32-30-42(52)34-48(44)54(50)38-40(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h29-36,39-40H,5-28,37-38H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBVAWJIRVXGPCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCC)CN1C2=CC3=C(C=C2C4=C1C=C(C=C4)Br)N(C5=C3C=CC(=C5)Br)CC(CCCCCC)CCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H74Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856361 |

Source

|

| Record name | 3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

862.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1095570-49-2 |

Source

|

| Record name | 3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1512676.png)

![(5-Formylbenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1512677.png)